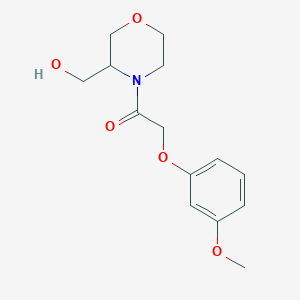![molecular formula C11H13N3OS2 B2973826 5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine CAS No. 420825-84-9](/img/structure/B2973826.png)
5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C11H13N3OS2 and a molecular weight of 267.38 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound . The reaction between carboxylic acid and thiosemicarbazide in the presence of PPE can be assumed to involve salt formation, dehydration of the formed salt to an intermediate, and cyclodehydration of the intermediate to thiadiazole .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1,3,4-Thiadiazole derivatives, similar to 5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine, have been studied for their antimicrobial properties. For example, Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Reaction with Nucleophiles
Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, a compound related to 1,3,4-thiadiazoles, shows reactions with various nucleophiles. This kind of reaction can be crucial for creating more complex molecules that might have diverse applications in scientific research, as studied by Maadadi et al. (2016) (Maadadi et al., 2016).
Noncovalent Interactions in Derivatives
El-Emam et al. (2020) investigated the noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. Understanding these interactions is essential for the development of new compounds with potential applications in material science or drug design (El-Emam et al., 2020).
Antiproliferative Properties
1,3,4-Thiadiazole compounds have been synthesized and tested for biological activities, including antiproliferative properties. Gür et al. (2020) explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine and found certain compounds exhibiting cytotoxicity on cancer cell lines, indicating potential applications in cancer research (Gür et al., 2020).
Thiadiazole Ring Opening Reactions
Investigating the ring-opening reactions of thiadiazole derivatives can provide insights into their reactivity and potential applications in synthesizing new compounds. Maadadi et al. (2017) studied such transformations, which could be relevant for designing new materials or pharmaceuticals (Maadadi et al., 2017).
Schiff Base Ligands
Imino-4-methoxyphenol thiazole-derived Schiff bases, related to thiadiazole compounds, were synthesized and characterized for antimicrobial activity by Vinusha et al. (2015). This study highlights the potential use of these compounds in developing new antimicrobial agents (Vinusha et al., 2015).
Microwave-Assisted Synthesis and Biological Activities
The microwave-assisted synthesis of hybrid molecules containing 1,3,4-thiadiazole and their biological activities, as investigated by Başoğlu et al. (2013), demonstrates the potential for rapid synthesis of biologically active compounds (Başoğlu et al., 2013).
Antimicrobial Activities of Thiazoles
Wardkhan et al. (2008) explored the synthesis of thiazoles and their antimicrobial activities, which could be relevant to the study of this compound derivatives for similar applications (Wardkhan et al., 2008).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performance on iron, as discussed by Kaya et al. (2016). Such studies are crucial in material science and industrial applications (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-8-2-4-9(5-3-8)15-6-7-16-11-14-13-10(12)17-11/h2-5H,6-7H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFZPPQWRADCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5-[[(E)-3-methylsulfonylprop-2-enyl]carbamoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2973745.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2973746.png)
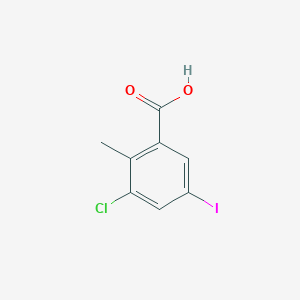
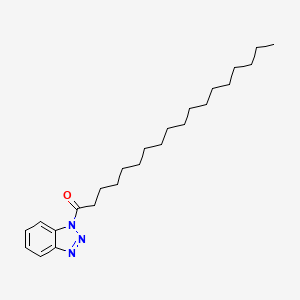
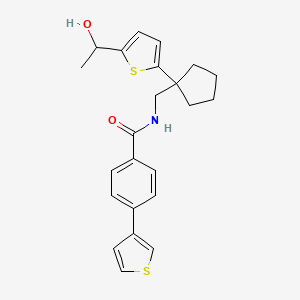
![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)
![Pyrimido[4,5-d][1,3]diazin-2-amine](/img/structure/B2973757.png)
![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)
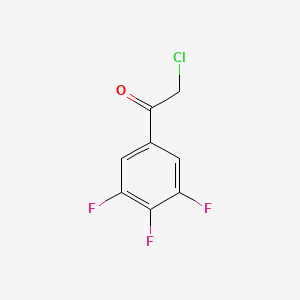
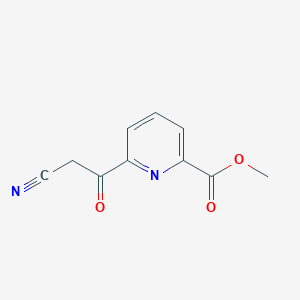
![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)
